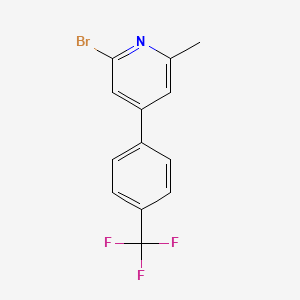
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-phenyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl-phenyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of 2-amino-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-thio-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, etc.
Oxidation Reactions: Formation of 2-bromo-6-formyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-carboxy-4-(4-trifluoromethyl-phenyl)-pyridine, etc.
Reduction Reactions: Formation of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine derivatives, etc.
Scientific Research Applications
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-methyl-6-nitrophenol
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The presence of both a bromine atom and a trifluoromethyl-phenyl group imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H9BrF3N |
|---|---|
Molecular Weight |
316.12 g/mol |
IUPAC Name |
2-bromo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9BrF3N/c1-8-6-10(7-12(14)18-8)9-2-4-11(5-3-9)13(15,16)17/h2-7H,1H3 |
InChI Key |
SOQHCZARIFARNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

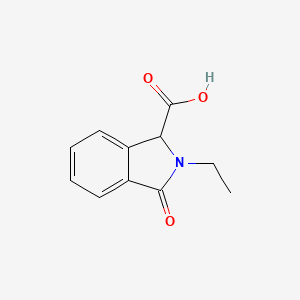
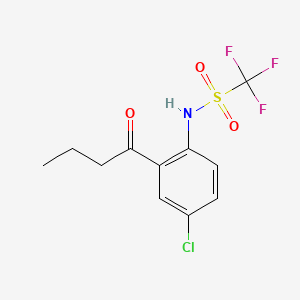
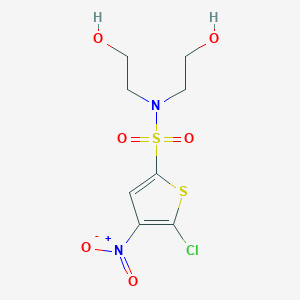
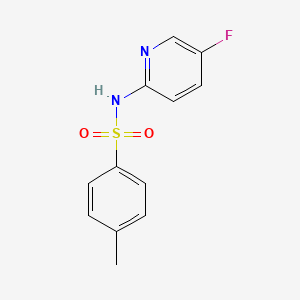
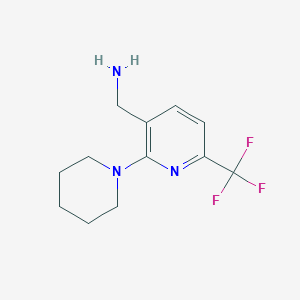

![Ethyl 6-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8318741.png)

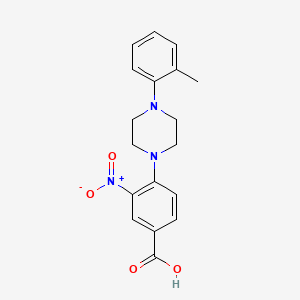
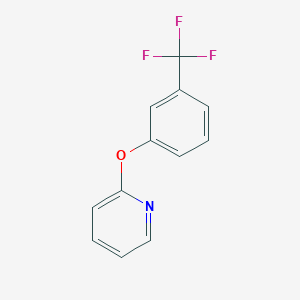
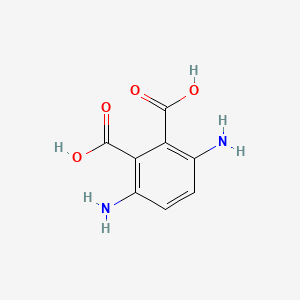
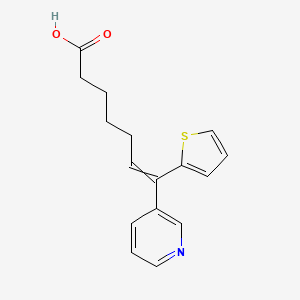
![{1-[(2-Bromoethyl)oxy]-1-methylethyl}benzene](/img/structure/B8318790.png)
